3-Chloro-1-benzoselenophene-2-carbaldehyde
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Overview
Description
3-Chloro-1-benzoselenophene-2-carbaldehyde is a chemical compound that belongs to the class of organoselenium compounds It is characterized by the presence of a benzoselenophene ring, which is a selenium-containing heterocycle, substituted with a chloro group at the 3-position and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-benzoselenophene-2-carbaldehyde typically involves the formation of the benzoselenophene ring followed by the introduction of the chloro and aldehyde groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzoselenophene ring. The chloro group can be introduced via halogenation reactions, while the aldehyde group can be introduced through formylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-benzoselenophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of 3-chloro-1-benzoselenophene-2-carboxylic acid.
Reduction: Formation of 3-chloro-1-benzoselenophene-2-methanol.
Substitution: Formation of various substituted benzoselenophenes depending on the nucleophile used.
Scientific Research Applications
3-Chloro-1-benzoselenophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Chloro-1-benzoselenophene-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The chloro group can also participate in substitution reactions, further modifying the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1-benzothiophene-2-carbaldehyde: Similar structure but contains sulfur instead of selenium.
3-Chloro-1-benzofuran-2-carbaldehyde: Similar structure but contains oxygen instead of selenium.
Uniqueness
3-Chloro-1-benzoselenophene-2-carbaldehyde is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs. Selenium-containing compounds often exhibit enhanced biological activities and different reactivity profiles, making them valuable in various research applications.
Properties
CAS No. |
36810-34-1 |
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Molecular Formula |
C9H5ClOSe |
Molecular Weight |
243.56 g/mol |
IUPAC Name |
3-chloro-1-benzoselenophene-2-carbaldehyde |
InChI |
InChI=1S/C9H5ClOSe/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-5H |
InChI Key |
WQGJNWQBECRDJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C([Se]2)C=O)Cl |
Origin of Product |
United States |
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